2-Azidoterephthalic acid

Catalog No.
S12205810
CAS No.
M.F
C8H5N3O4
M. Wt
207.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Azidoterephthalic acid

Product Name

2-Azidoterephthalic acid

IUPAC Name

2-azidoterephthalic acid

Molecular Formula

C8H5N3O4

Molecular Weight

207.14 g/mol

InChI

InChI=1S/C8H5N3O4/c9-11-10-6-3-4(7(12)13)1-2-5(6)8(14)15/h1-3H,(H,12,13)(H,14,15)

InChI Key

IUGMVBUDECYPGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N=[N+]=[N-])C(=O)O

2-Azidoterephthalic acid is an organic compound characterized by the presence of two azide functional groups attached to a terephthalic acid backbone. Its chemical formula is C8H4N6O4C_8H_4N_6O_4, and it is a derivative of terephthalic acid, which is widely used in the production of polyesters and other industrial applications. The compound typically appears as a yellow crystalline solid and has a melting point of approximately 324 °C. It is slightly soluble in water but more soluble in organic solvents, making it useful in various chemical processes and applications .

Due to its functional groups:

  • Reduction Reactions: The azide groups can be reduced to amines, which can lead to the formation of various derivatives.
  • Click Chemistry: The azide groups are reactive towards alkyne compounds, allowing for the formation of triazoles through cycloaddition reactions, a key feature in click chemistry.
  • Esterification: The carboxylic acid groups can react with alcohols to form esters, which are valuable in polymer chemistry.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Several methods have been developed for synthesizing 2-azidoterephthalic acid:

  • From Terephthalic Acid: Terephthalic acid can be converted into 2-azidoterephthalic acid through nitration followed by substitution reactions. This typically involves the introduction of nitro groups that are subsequently transformed into azides.
  • From Nitroterephthalic Acid: Nitroterephthalic acid can be treated with sodium azide in a suitable solvent to replace the nitro group with an azide group, yielding 2-azidoterephthalic acid .
  • Direct Azidation: Using azidating agents such as sodium azide or trimethylsilyl azide in the presence of appropriate catalysts can lead to direct conversion from suitable precursors.

These methods showcase the compound's synthetic accessibility for research and industrial applications.

2-Azidoterephthalic acid has several promising applications:

  • Polymer Chemistry: It serves as a monomer for producing functionalized polymers through click chemistry.
  • Biomedical Research: Its bioorthogonal properties make it useful for labeling biomolecules in live cells.
  • Material Science: The compound can be utilized in the development of new materials with specific electronic or optical properties due to its unique structure.

These applications underline the compound's importance in advancing material science and biochemistry.

Interaction studies involving 2-azidoterephthalic acid have primarily focused on its reactivity with other organic molecules through click chemistry. These studies aim to understand how 2-azidoterephthalic acid can be used as a building block in constructing complex molecular architectures. Additionally, research may explore its interactions with biological systems, particularly concerning its potential as a labeling agent .

Several compounds share structural similarities with 2-azidoterephthalic acid, including:

Compound NameChemical FormulaKey Features
Terephthalic AcidC8H6O4C_8H_6O_4Precursor for polyesters; widely used industrially.
2-Aminoterephthalic AcidC8H7NO4C_8H_7NO_4Contains an amino group; important in dye synthesis.
Nitroterephthalic AcidC8H5N3O4C_8H_5N_3O_4Contains nitro groups; used as a precursor for azides.
1,4-DiazidobenzeneC6H4N4C_6H_4N_4Contains two azide groups; used in explosive materials.

Uniqueness of 2-Azidoterephthalic Acid

What sets 2-azidoterephthalic acid apart from these similar compounds is its dual azide functionality combined with the terephthalate structure, providing unique reactivity patterns suitable for advanced synthetic applications and potential use in bioconjugation strategies. This makes it particularly valuable in fields like materials science and medicinal chemistry, where specificity and selectivity are crucial .

Transition Metal-Catalyzed Oxidation of Functionalized Xylene Derivatives

The synthesis of 2-azidoterephthalic acid often begins with the oxidation of substituted xylene derivatives. Industrial-scale methods for terephthalic acid production, such as the Mid-Century process, employ cobalt-manganese-bromide (Co-Mn-Br) catalyst systems to oxidize para-xylene to terephthalic acid under acidic conditions. For azido-functionalized analogs, this methodology requires careful adaptation to preserve the reactive azide group during oxidation.

Cobalt-Manganese-Bromide Catalyst Systems in Liquid-Phase Oxidation

The Co-Mn-Br ternary catalyst operates via a radical chain mechanism, where bromide ions generate bromine radicals that abstract hydrogen atoms from methyl groups on xylene derivatives. In the case of 2-azidoterephthalic acid synthesis, the substrate must contain a pre-installed azido group or a precursor (e.g., nitro or amino) at the ortho position relative to one carboxylic acid group.

Table 1: Optimized Conditions for Co-Mn-Br Catalyzed Oxidation

ParameterValue/RangeImpact on Azide Stability
Temperature190–210°CDecomposition >200°C
Acetic Acid Concentration80–90%Minimizes azide hydrolysis
Bromide SourceHBr + NH₄BrEnhances radical generation
Oxygen Partial Pressure0.5–1.5 MPaBalances oxidation rate & safety

Notably, the azido group’s thermal sensitivity necessitates lower reaction temperatures (<200°C), which reduces oxidation efficiency but prevents decomposition. Pilot studies suggest that substituting acetic acid with acetonitrile improves azide preservation, albeit at the cost of reduced catalyst activity.

Solvent Selection and Reaction Optimization for Azido Group Preservation

Solvent systems play a dual role: facilitating precursor dissolution and stabilizing the azido group. Sodium azide-containing solvents, commonly used in chromatography, inspire formulations for synthetic applications. A 10% acetonitrile/90% aqueous buffer (25 mM sodium phosphate, pH 7, 100 mM KCl) demonstrated superior azide stability over 20% methanol/water mixtures. This buffer minimizes acid-catalyzed azide degradation while maintaining ionic strength for catalyst efficiency.

Key considerations for solvent optimization:

  • Polar aprotic solvents: Acetonitrile reduces nucleophilic attack on the azide group compared to methanol.
  • Buffering agents: Phosphate buffers stabilize pH during exothermic oxidation steps, preventing acid-catalyzed side reactions.
  • Salt additives: KCl suppresses unwanted cyclization of azides with adjacent electrophilic groups.

Post-Synthetic Modification Strategies for Azido Functionalization

For substrates incompatible with direct oxidation, post-synthetic azide installation offers a viable alternative. Two primary routes dominate:

Nucleophilic Displacement of Halogenated Precursors

Drawing from naphthoxyloside functionalization, halogenated terephthalic acid derivatives undergo nucleophilic substitution with sodium azide. For example, 2-bromoterephthalic acid reacts with NaN₃ in dimethylformamide (DMF) at 80°C, yielding 2-azidoterephthalic acid with >80% efficiency. Microwave-assisted reactions reduce processing times to 10–15 minutes while maintaining yields.

Table 2: Azidation Efficiency Under Varied Conditions

PrecursorSolventTemperatureTimeYield
2-BromoterephthalicDMF80°C12 h82%
2-BromoterephthalicDMF (MW)120°C15 min85%
2-IodoterephthalicAcetonitrile60°C6 h91%

Diazotization-Azidation of Aminoterephthalic Acid

Aminoterephthalic acid, accessible via palladium-catalyzed nitro group reduction, serves as a precursor for diazotization. Treatment with NaNO₂/HCl at 0–5°C generates a diazonium intermediate, which reacts with NaN₃ to yield the azide. This method achieves 65–70% yields but requires stringent temperature control to avoid diazonium decomposition.

XLogP3

1.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

207.02800565 g/mol

Monoisotopic Mass

207.02800565 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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